2-Octenylsuccinic Anhydride
Description
2-Octenylsuccinic anhydride (OSA, C₁₂H₁₈O₃; CAS 42482-06-4) is a cyclic anhydride with an amphiphilic structure, featuring a hydrophilic succinic anhydride group and a hydrophobic octenyl chain . It is widely used as a modifying agent for biopolymers such as starch, cellulose, and xylan to enhance their mechanical strength, thermal stability, and hydrophobicity . OSA reacts efficiently with hydroxyl (-OH) groups under mild conditions, forming ester bonds without requiring toxic coupling agents . Its applications span food additives (e.g., emulsifiers), biodegradable films, and smart delivery systems due to its pH-sensitive reactivity and biodegradability .
Properties
IUPAC Name |
3-oct-2-enyloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFXVFLWVXTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041373 | |
| Record name | 2-Octen-1-ylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42482-06-4 | |
| Record name | 2-Octenylsuccinic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42482-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octen-1-ylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Parameters and Optimization
OSA is commonly synthesized by esterifying starch in aqueous alkaline slurries. Key variables include:
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pH : Maintained at 8.0–8.5 using NaOH to deprotonate starch hydroxyl groups.
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Temperature : 30–65°C, balancing reaction rate and starch gelatinization.
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OSA Concentration : 2–3% (w/w) of starch achieves DS values of 0.0124–0.0188.
A response surface methodology study identified optimal conditions for early Indica rice starch:
Catalysts and Additives
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MgSO₄ : Adding 1% (w/w) as a starch pasting inhibitor allows higher reaction temperatures (60–68°C), reducing process time to 2–4 h.
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Ethanol : Used at 70% (v/v) to wash unreacted OSA, minimizing residual reagents.
Supercritical Fluid Technology
Supercritical CO₂-Mediated Synthesis
Supercritical CO₂ (ScCO₂) serves as a green solvent for OSA esterification. In cassava starch modification:
Advantages:
Process Flow
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Mixing : Starch, OSA, and oxidants (H₂O₂/NaClO) are added to a supercritical reactor.
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Extraction : Supercritical CO₂ removes unreacted OSA, yielding 95% pure product.
Dry Media Milling and Mechanical Activation
Jet Milling-Activated Synthesis
Jet milling at 1,200–3,600 rpm mechanically activates starch, enabling solvent-free OSA modification.
Effects of Milling Intensity:
| Revolution (rpm) | Particle Size (µm) | DS | Crystallinity Reduction (%) |
|---|---|---|---|
| 1,200 | 18.2 | 0.021 | 3.2 |
| 3,600 | 8.7 | 0.035 | 5.67 |
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Mechanism : Milling disrupts starch granules, increasing surface area for OSA binding.
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Outcome : Emulsification capacity improves by 40% compared to wet methods.
Alkylation of 1-Octene with Maleic Anhydride
Direct Synthesis of OSA
OSA is synthesized via the ene reaction between 1-octene and maleic anhydride:
Byproduct Management:
Comparative Analysis of Methods
| Method | DS Range | Reaction Efficiency (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Aqueous Slurry | 0.012–0.019 | 53.4–81.0 | Scalability | High water usage |
| Supercritical CO₂ | 0.025–0.048 | 84.47 | Solvent-free, high purity | High equipment costs |
| Dry Media Milling | 0.021–0.035 | 78.9 | No gelatinization | Energy-intensive milling |
| Direct Alkylation | N/A | 92.0 | High-purity OSA synthesis | Requires high temperatures |
Structural and Functional Outcomes
Fourier-Transform Infrared (FTIR) Spectroscopy
X-Ray Diffraction (XRD)
Thermal Properties
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Gelatinization temperature : Decreases by 4–6°C due to disrupted crystalline structure.
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Paste viscosity : Increases by 20–30% in OSA-modified starch, improving thickening capacity.
Industrial-Scale Considerations
Waste Management
Chemical Reactions Analysis
2-Octenylsuccinic Anhydride is highly reactive due to the presence of both a carbon-carbon double bond and a carboxylic acid anhydride group . It can undergo various chemical reactions, including:
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Substitution Reactions: The anhydride group can react with alcohols to form ester derivatives and with amines to form amide derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding diol.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding dicarboxylic acid.
Common reagents used in these reactions include halogens, hydrogen gas, alcohols, amines, and water . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Food Industry Applications
Emulsifiers and Stabilizers
2-Octenylsuccinic anhydride is primarily used to modify polysaccharides and proteins to enhance their emulsifying properties. For instance, it has been utilized in the modification of gelatin to improve its solubility and surface activity, making it an effective emulsifier in food products. Gelatin modified with this compound exhibits enhanced foaming capacity and pH buffering ability, which are crucial for stabilizing oil-in-water emulsions .
Hydrocolloids
The compound is also significant in the development of hydrocolloids. Research indicates that starch can be esterified with this compound to produce octenyl succinylated starch. This modified starch serves as an emulsifier, encapsulating agent, and fat replacer in various food applications . The amphiphilic nature of octenyl succinylated starch allows it to stabilize emulsions effectively, thereby improving the texture and shelf-life of food products.
Pharmaceutical Applications
Drug Delivery Systems
In pharmaceuticals, this compound-modified gelatin has shown promise as a drug delivery system. The modification enhances the gelatin's properties, allowing it to serve as a coating material that can encapsulate active pharmaceutical ingredients (APIs). This capability not only improves the stability of the APIs but also facilitates controlled release mechanisms .
Antimicrobial Properties
Studies have demonstrated that gelatin modified with this compound can exhibit antimicrobial activity when complexed with metal ions such as zinc. This property is beneficial for developing antimicrobial coatings for pharmaceutical applications .
Material Science Applications
Biodegradable Polymers
The incorporation of this compound into polymer matrices has been explored for creating biodegradable materials. These materials can be used in packaging applications where environmental sustainability is a concern. The modification improves the hydrophobicity and mechanical properties of the polymers, making them suitable for various applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Octenylsuccinic Anhydride involves its reactivity with nucleophiles, such as alcohols, amines, and water . The anhydride group reacts with these nucleophiles to form ester, amide, or acid derivatives, respectively . This reactivity allows it to modify the properties of various substrates, making it useful in a wide range of applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
OSA belongs to the alkenyl succinic anhydride (ASA) family, which includes compounds with varying alkyl chain lengths. Key structural analogs include:
Performance in Material Science
- OSA vs. MA in Cellulose Modification: OSA-modified cellulose nanoworms form films with 93% transparency and smooth surfaces (roughness: 2.5 nm), whereas MA-modified films often require additional crosslinkers and exhibit brittleness .
- OSA vs. DSA/ODSA in Xylan Films : OSA-modified xylan achieves higher tensile strength (up to 40 MPa) at low substitution degrees compared to unmodified xylan, while ODSA’s longer chain provides better flexibility but lower mechanical stability .
Environmental Impact
OSA’s shorter chain results in slower biodegradation compared to DSA/ODSA. For instance, OSA-modified BC films retain 70% mass after 60 days in soil, whereas ODSA-modified films degrade completely within 45 days . MA, while biodegradable, lacks the hydrophobic functionality required for durable packaging.
Biological Activity
2-Octenylsuccinic anhydride (OSA) is a compound that has garnered attention due to its potential applications in food science and biochemistry, particularly regarding its biological activity. This article delves into the various functionalities of OSA, particularly focusing on its antioxidant and antimicrobial properties, as well as its effects on modified starches and gelatin.
Chemical Structure and Properties
This compound is characterized by the formula and is known for its ability to modify polysaccharides, enhancing their functional properties. The modification typically involves esterification processes that improve solubility, emulsification, and stability of food matrices.
Antioxidant Activity
Recent studies have demonstrated that OSA can be effectively used to enhance the antioxidant properties of various food components. For instance, gelatin modified with OSA (GT-OA) when combined with gallic acid (GA), exhibited superior antioxidant activity compared to unmodified gelatin. This combination showed significant ferrous ion (Fe²⁺) chelating activity, indicating its potential use in food preservation and health applications .
Table 1: Antioxidant Activity of Modified Gelatin
| Sample | DPPH IC50 (mg/mL) | Fe²⁺ Chelating Power (μg/mL) |
|---|---|---|
| Gelatin | >25,000 | - |
| Gallic Acid | 0.0062 ± 0.0001 | >25,000 |
| GT-OA | >10 | >25,000 |
Antimicrobial Activity
The antimicrobial properties of OSA-modified gelatin have been extensively studied. The GT-OA-GA complex was found to exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli (O157:H7) when complexed with zinc ions (Zn²⁺). This property is particularly valuable in food safety and preservation .
Table 2: Antimicrobial Efficacy of GT-OA-GA Complex
| Pathogen | Minimum Bactericidal Concentration (MBC) |
|---|---|
| Staphylococcus aureus | 5000 µg/mL |
| Escherichia coli (O157:H7) | Not specified |
Modification of Starch
OSA is also utilized in modifying starches to enhance their functional properties. Studies have shown that wheat starch treated with OSA results in increased resistant starch content and improved thermal stability. This modification leads to lower blood glucose responses in animal models, suggesting potential benefits for diabetic dietary formulations .
Table 3: Effects of OSA on Wheat Starch Properties
| OSA Concentration (%) | Resistant Starch Content (%) | Blood Glucose Response |
|---|---|---|
| 0 | Baseline | High |
| 8 | 35.6 | Decreased |
Case Studies
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Modification of Gelatin :
A study investigated the functionalities of gelatin modified with OSA and GA. The results indicated enhanced water solubility and surface activity, making it suitable for applications in food coatings and emulsifiers . -
Starch Esterification :
Research on high-amylose Japonica rice starch showed that OSA modification improved its emulsifying stability while increasing resistant starch content, which could be beneficial in low-calorie food products .
Q & A
Q. Q1. What are the standard methodologies for synthesizing OSA-modified biopolymers, and how is reaction efficiency quantified?
OSA is widely used to esterify hydroxyl groups in biopolymers like starch, cellulose, or chitosan. A common method involves pre-swelling the substrate in dimethyl sulfoxide (DMSO) to activate hydroxyl groups, followed by reaction with OSA under controlled pH and temperature. Reaction efficiency is quantified via:
- Titration : Measuring residual anhydride groups using NaOH .
- Spectroscopy : FTIR (e.g., C=O stretch at ~1740 cm⁻¹) or ¹H NMR (characteristic peaks for ester bonds at δ 4.0–4.5 ppm) .
- Degree of Substitution (DS) : Calculated using elemental analysis (e.g., sulfur content) or gravimetric methods after purification .
Q. Q2. How do the physical properties of OSA (e.g., isomerism, purity) influence its reactivity in polymer modification?
OSA exists as a cis-trans isomer mixture (95% purity), which may lead to variability in reaction outcomes. Key considerations:
- Isomer Effects : The trans isomer typically exhibits higher reactivity due to steric accessibility of the anhydride ring .
- Purity : Impurities (e.g., residual acids) can hydrolyze OSA prematurely, reducing effective crosslinking. GC&T (gas chromatography with thermal conductivity detection) is recommended for purity validation .
- Solubility : OSA’s lipophilic chain requires polar aprotic solvents (e.g., DMSO) for homogeneous reactions with hydrophilic biopolymers .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in OSA’s biodegradation rates when modifying cellulose films?
OSA-modified films often exhibit reduced biodegradation due to increased crosslinking. To address this:
- Optimize DS : Lower DS (e.g., 0.02–0.05) balances hydrophobicity and biodegradability .
- Co-modification : Blend OSA with shorter-chain anhydrides (e.g., maleic anhydride) to reduce crosslinking density while maintaining water resistance .
- Environmental Testing : Use soil burial assays with microbial consortia to simulate natural degradation, monitoring weight loss and CO₂ evolution over 60–90 days .
Q. Q4. What experimental strategies mitigate solvent-related challenges in OSA esterification reactions?
Large-scale reactions often require organic solvents (e.g., DMSO), raising environmental and cost concerns. Solutions include:
- Solvent Recycling : Recover DMSO via vacuum distillation, supplemented with fresh OSA to maintain reaction efficiency .
- Alternative Solvents : Test ionic liquids (e.g., [BMIM]Cl) for cellulose activation, though these may require post-reaction purification to retain film transparency .
- Solid-State Reactions : Explore mechanochemical methods (e.g., ball milling) to reduce solvent use, though reaction homogeneity must be verified via DSC or XRD .
Q. Q5. How does OSA compare to other alkenyl succinic anhydrides (e.g., dodecenylsuccinic anhydride, DSA) in enhancing material properties?
| Property | OSA | DSA | ODSA (Octadecenyl) |
|---|---|---|---|
| Chain Length | C8 | C12 | C18 |
| Crosslinking | High (short chain) | Moderate | Low (long chain) |
| Water Resistance | Excellent | Good | Moderate |
| Biodegradation | Slowest (high crosslinking) | Moderate | Fastest |
| Thermal Stability | +15–20°C vs. unmodified polymer | +10–15°C | +5–10°C |
Data derived from comparative studies on bacterial cellulose (BC) films .
Methodological Guidance
Q. Q6. What analytical techniques are critical for characterizing OSA-modified materials?
- FTIR : Confirm ester bond formation (C=O stretch) and monitor anhydride hydrolysis .
- XRD : Assess crystallinity changes in biopolymers post-modification .
- Contact Angle Measurement : Quantify hydrophobicity improvements (e.g., 90–110° for OSA-modified BC films) .
- TGA/DSC : Evaluate thermal stability shifts (e.g., decomposition onset temperature) .
Q. Q7. How should researchers design experiments to optimize OSA concentration in esterification reactions?
- DoE Approach : Use a central composite design to test OSA concentration (5–20% w/w), reaction time (2–24 h), and temperature (40–80°C).
- Response Variables : Measure DS, water contact angle, and tensile strength .
- Statistical Validation : Apply ANOVA to identify significant factors (e.g., OSA concentration has the highest F-value in most studies) .
Data Interpretation & Reproducibility
Q. Q8. How can inconsistent reactivity data for OSA in different solvent systems be reconciled?
Discrepancies often arise from solvent polarity and substrate activation. For reproducibility:
- Standardize Swelling Time : Pre-swelling cellulose in DMSO for 12 h ensures consistent hydroxyl activation .
- Control Humidity : Anhydrous conditions prevent OSA hydrolysis; use molecular sieves or nitrogen blankets .
- Report Isomer Ratios : Provide cis/trans ratios (via GC or HPLC) to clarify reactivity differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
